7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one
Overview
Description
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
It’s known that the carbon atom in the ring (sp2 hybridized) and the methyl carbon (sp3 hybridized) atom can act as weak hydrogen bond donors , which could influence its interaction with its targets.
Biochemical Pathways
Coumarin derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Coumarin derivatives have been found to exhibit a wide range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Action Environment
It’s known that the synthesis of coumarin derivatives can be carried out under classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . Another method involves the Williamson etherification reaction of 7-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in DMF .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles. This includes the use of green solvents, recyclable catalysts, and reactions in aqueous media to reduce reaction time, catalyst utilization, and byproducts elimination .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of optical sensors, organic light-emitting diodes, and photo stabilizers.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-methyl-2H-chromen-2-one
- 7-hydroxy-3-methylcoumarin
- 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one
Uniqueness
7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl group at the 4-position and methyl group at the 8-position differentiate it from other coumarin derivatives, leading to unique interactions with biological targets and distinct applications in material science .
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-14(17)8-7-12-13(9-15(18)19-16(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMUHRWNDDQVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416624 | |
Record name | 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21392-48-3 | |
Record name | 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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